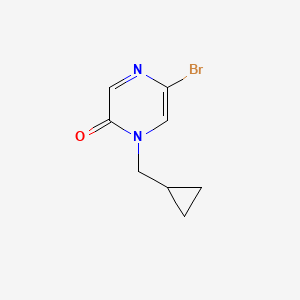![molecular formula C11H14N2O4 B8038650 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/structure/B8038650.png)
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a tetrahydro-2H-pyran-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid typically involves the following steps:
-
Formation of the Tetrahydro-2H-pyran-4-yl Intermediate:
- Starting with a suitable precursor, such as 4-hydroxy-2H-pyran, the tetrahydro-2H-pyran-4-yl group can be introduced through hydrogenation reactions.
- Reaction conditions: Hydrogen gas, a palladium on carbon (Pd/C) catalyst, and an appropriate solvent like ethanol under elevated pressure and temperature.
-
Attachment to the Pyrimidine Ring:
- The tetrahydro-2H-pyran-4-yl intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine-4-carboxylic acid.
- Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), and heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
- Continuous flow reactors for hydrogenation steps to ensure consistent reaction conditions.
- Use of automated synthesis platforms to streamline the nucleophilic substitution process.
Types of Reactions:
-
Oxidation:
- The tetrahydro-2H-pyran moiety can undergo oxidation to form corresponding lactones.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution:
- The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
- Common reagents: Ammonia (NH₃), thiourea.
Major Products:
- Oxidation products: Lactones.
- Reduction products: Dihydropyrimidines.
- Substitution products: Amino or thio derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of novel heterocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly those targeting specific pathways in disease states.
- Explored for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of new polymers and coatings.
Wirkmechanismus
The mechanism by which 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or modulating enzyme activity, which can alter metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Modulation: Affecting key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-5-carboxylic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyridine-2-carboxylic acid:
Uniqueness:
- The specific substitution pattern of 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid provides unique reactivity and interaction profiles compared to its analogs.
- Its combination of a pyrimidine ring with a tetrahydro-2H-pyran moiety offers distinct advantages in terms of stability and bioactivity.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
IUPAC Name |
4-(oxan-4-ylmethoxy)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)10-12-4-1-9(13-10)17-7-8-2-5-16-6-3-8/h1,4,8H,2-3,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLRBUGROFMVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8038571.png)


![(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B8038596.png)
![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate](/img/structure/B8038602.png)







![Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B8038672.png)

